Debrisoquin hydriodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

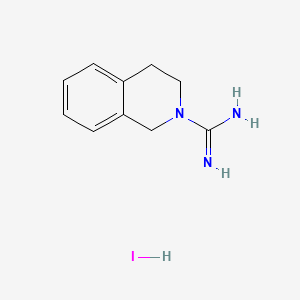

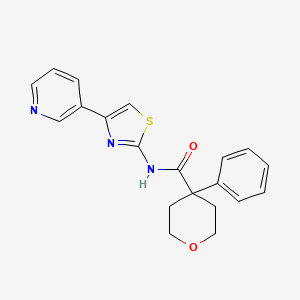

- Debrisoquin is a derivative of guanidine and belongs to the class of antihypertensive drugs.

- It shares similarities with guanethidine, another antihypertensive agent.

- Notably, Debrisoquin is used for phenotyping the CYP2D6 enzyme, which plays a crucial role in drug metabolism .

Preparation Methods

- Debrisoquin can be synthesized through various routes, but one common method involves the reaction of guanidine with an appropriate aromatic aldehyde or ketone.

- The industrial production typically involves chemical synthesis, with specific reaction conditions varying based on the chosen synthetic pathway.

Chemical Reactions Analysis

- Debrisoquin undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine).

- Major products formed depend on the specific reaction conditions and substituents present in the starting materials.

Scientific Research Applications

- Debrisoquin has applications in several fields:

Pharmacology: It is used for phenotyping CYP2D6, aiding in personalized medicine and predicting drug responses.

Biology: Researchers study its effects on neurotransmitter release and neuronal function.

Medicine: Debrisoquin’s role in hypertension treatment and its interactions with other drugs are of clinical interest.

Industry: Its synthesis and potential as a pharmacological tool are relevant in drug development.

Mechanism of Action

- Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting or interfering with norepinephrine release and distribution.

- Unlike some other adrenergic blockers, it does not directly inhibit norepinephrine receptors on effector cells.

- Instead, it competes with norepinephrine for uptake by norepinephrine transporters and replaces norepinephrine in transmitter vesicles, leading to gradual NE depletion in nerve endings .

Comparison with Similar Compounds

- Debrisoquin shares the guanidine moiety with compounds like guanoxan and guanadrel.

- Its uniqueness lies in its use for CYP2D6 phenotyping and its specific mechanism of action .

Properties

IUPAC Name |

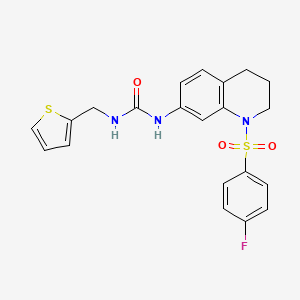

3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.HI/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDNBVFWOCFLIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=N)N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2487252.png)

![2-(benzylsulfanyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2487259.png)

![4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2487261.png)

![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]propanamide](/img/structure/B2487263.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2487264.png)

![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)